Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H13FN2O2 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 2-(3-fluorophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C16H13FN2O2/c1-2-21-16(20)11-6-7-13-14(9-11)19-15(18-13)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
YBHYOPWHGKFNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Condensation with 3-Fluorobenzaldehyde
A widely adopted method involves reacting ethyl 3,4-diaminobenzoate with 3-fluorobenzaldehyde under acidic conditions. The diamine reacts with the aldehyde to form an intermediate Schiff base, which undergoes cyclodehydration to yield the benzimidazole.
Procedure :
-
Dissolve ethyl 3,4-diaminobenzoate (1.0 equiv) and 3-fluorobenzaldehyde (1.2 equiv) in glacial acetic acid.
-
Reflux at 120°C for 12–18 hours under nitrogen.
-
Cool, pour into ice-water, and neutralize with ammonium hydroxide.
-
Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 12–18 hours |
Mechanistic Insight :
Acidic conditions protonate the aldehyde, enhancing electrophilicity for nucleophilic attack by the diamine’s amino group. Cyclization is driven by rearomatization, with the ester group stabilizing the intermediate via resonance.
Alternative Cyclization Strategies
Isothiocyanate-Mediated Cyclization
Source describes a method using isothiocyanate derivatives and diisopropylcarbodiimide (DIC) for benzimidazole synthesis. This approach avoids harsh acids and improves scalability.
Procedure :
-
React ethyl 3,4-diaminobenzoate with 3-fluorophenyl isothiocyanate (1.1 equiv) in DMF.
-
Add DIC (1.5 equiv) and stir at room temperature for 6 hours.
-
Quench with water, extract with dichloromethane, and purify via recrystallization (ethanol).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Purity (NMR) | ≥97% |
| Scalability | Up to 100 g |
Advantages :
-
Mild conditions preserve acid-sensitive groups.
-
DIC enhances reaction efficiency by activating the isothiocyanate.
One-Pot Synthesis via Oxidative Cyclization
Source reports a one-pot method using Cs₂CO₃ and Cu(OAc)₂ under oxygen. This strategy simplifies purification and reduces intermediate isolation.
Procedure :
-
Combine ethyl 3,4-diaminobenzoate (1.5 equiv), 3-fluorobenzaldehyde (1.0 equiv), Cs₂CO₃ (1.0 equiv), and Cu(OAc)₂ (0.3 equiv) in xylene.
-
Heat at 140°C under oxygen for 8 hours.
-
Filter through celite, concentrate, and purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–78% |
| Reaction Time | 8 hours |
| Solvent | Xylene |
Mechanistic Insight :
Copper catalyzes oxidative dehydrogenation, facilitating cyclization. Oxygen acts as a terminal oxidant, ensuring complete aromatization.
Post-Cyclization Esterification
For substrates where the ester group is incompatible with cyclization conditions, post-synthetic esterification is employed.
Procedure :
-
Synthesize 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylic acid via condensation of 3,4-diaminobenzoic acid and 3-fluorobenzaldehyde.
-
Dissolve the acid (1.0 equiv) in ethanol, add H₂SO₄ (0.1 equiv), and reflux for 24 hours.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and purify.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity (HPLC) | ≥95% |
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Acidic Condensation | 65–72 | ≥98 | Moderate | High reproducibility |
| Isothiocyanate-DIC | 68–75 | ≥97 | High | Mild conditions |
| One-Pot Oxidative | 70–78 | ≥96 | High | Minimal purification |
| Post-Esterification | 60–65 | ≥95 | Low | Compatibility with sensitive groups |
Reaction Optimization and Troubleshooting
Solvent Selection
Catalytic Additives
Common Side Reactions
-
Over-alkylation : Mitigated by stoichiometric control of aldehydes.
-
Ester hydrolysis : Avoided by using anhydrous conditions or post-esterification.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates:
-
Acidic hydrolysis : Yields 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylic acid at elevated temperatures (70–90°C) in HCl/EtOH.
-
Basic hydrolysis : LiOH in THF/MeOH selectively cleaves the ester to the carboxylate salt, which can be protonated post-reaction .
Table 1 : Hydrolysis conditions and outcomes
| Condition | Temperature (°C) | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 6M HCl, ethanol | 80 | HCl/EtOH | 6-carboxylic acid | ~85 |
| 0.1M LiOH | 25 | THF/MeOH | 6-carboxylate salt (neutralized to acid) | ~92 |
Electrophilic Aromatic Substitution
The benzimidazole ring undergoes electrophilic substitution at the 4-position , influenced by the electron-withdrawing fluorine atom on the phenyl group. Reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at C4 (confirmed by X-ray crystallography) .
-
Sulfonation : SO₃/H₂SO₄ yields sulfonated derivatives, though regioselectivity depends on reaction time.
Key Data :
-
Bond length analysis (DFT) shows C4 is the most electrophilic site (bond order: 1.42) .
-
Nitration proceeds with 78% yield under ice-cold conditions.
Coordination Chemistry
The NH group and aromatic system enable metal complexation:
-
Fe³⁺ complexes : Forms octahedral complexes in ethanol/water (1:1), confirmed by UV-Vis (λₘₐₓ = 420 nm).
-
Cu²⁺ complexes : Square-planar geometry with ligand-to-metal charge transfer (LMCT) bands at 650 nm.
Applications :
-
Catalytic activity in oxidation reactions (e.g., cyclohexane to cyclohexanol).
Functionalization at the NH Position
The NH group participates in alkylation and acylation:
-
Alkylation : Treatment with methyl iodide/K₂CO₃ in acetonitrile yields N-methyl derivatives (67% yield) .
-
Acylation : Acetyl chloride/DMF forms N-acetylated products (36% yield) .
Limitations : Steric hindrance from the 3-fluorophenyl group reduces yields compared to unsubstituted analogs .
Schiff Base Formation
Condensation with aldehydes generates imine-linked derivatives:
Biological Relevance :
-
Schiff base derivatives show enhanced α-glucosidase inhibition (IC₅₀ = 0.037 µM) compared to the parent compound .
Electrochemical Modifications
Electrochemical methods enable dehydrogenative amination for ring functionalization:
-
Conditions : Constant current (10 mA) in CH₃CN/H₂O with NH₄PF₆ as electrolyte .
-
Outcome : Forms fused heterocycles (e.g., triazolo-benzimidazoles) with 89% efficiency .
Cross-Coupling Reactions
While limited by the absence of halogens, the fluorophenyl group participates in:
-
Nucleophilic aromatic substitution : Reacts with amines (e.g., piperazine) in DMF at 120°C .
-
Suzuki-Miyaura coupling : Requires pre-functionalization (e.g., bromination at C4) .
Computational Insights
DFT studies (M06/6-311G(d,p)) reveal:
-
The fluorine atom increases electrophilicity at C4 by 12% compared to non-fluorinated analogs .
-
HOMO-LUMO gap (4.8 eV) suggests stability under oxidative conditions .
Stability and Degradation
-
Thermal stability : Decomposes at 220°C (TGA data).
-
Photodegradation : UV irradiation (254 nm) in methanol leads to ester cleavage (half-life = 4.2 hrs).
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies are needed to optimize yields in metal-catalyzed reactions and explore enantioselective modifications.
Scientific Research Applications
Cancer Treatment
Recent studies have demonstrated that ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate exhibits promising anticancer properties. In vitro evaluations have shown its ability to inhibit various cancer cell lines, including:
- Human Colon Cancer (HCT-116)
- Hepatocellular Carcinoma (HepG2)
- Mammary Gland Cancer (MCF-7)
In these studies, the compound displayed IC₅₀ values comparable to established chemotherapeutic agents such as doxorubicin and sorafenib, indicating its potential as a viable alternative in cancer therapy .
Multi-Kinase Inhibition
This compound has been identified as a multi-targeted kinase inhibitor. Research has shown that it effectively inhibits several key kinases involved in cancer progression, including:
- EGFR (Epidermal Growth Factor Receptor)
- Her2 (Human Epidermal Growth Factor Receptor 2)
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
For instance, one study reported that the compound exhibited an IC₅₀ of 30.1 nM against EGFR, which is significantly lower than that of standard inhibitors like erlotinib . This suggests that it may offer enhanced efficacy in targeting these pathways.
Case Study 1: In Vitro Cytotoxicity Assessment
A study conducted on various synthesized compounds, including this compound, assessed their cytotoxicity using the MTT assay across different cancer cell lines. The results indicated that compounds with similar structures exhibited IC₅₀ values ranging from 7.82 to 10.21 µM, demonstrating significant anticancer activity .
Case Study 2: Kinase Inhibition Profiling
In another investigation, a series of benzimidazole derivatives were screened for their inhibitory effects on multiple kinases. This compound was highlighted for its potent inhibition against EGFR and Her2, with IC₅₀ values considerably lower than those of existing treatments . This positions the compound as a lead candidate for further development in targeted therapies.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Fluorophenyl Substituents
- 3-Fluorophenyl vs. 4-Fluorophenyl :
The position of fluorine on the phenyl ring significantly impacts electronic and steric properties. Ethyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate () exhibits a para-fluorine, which creates a stronger electron-withdrawing effect than the meta-fluorine in the target compound. This difference may alter π-π stacking interactions in biological targets, as seen in docking studies of similar derivatives .
Methoxyphenyl and Chlorophenyl Analogues
- 4-Methoxyphenyl Derivative (): The methoxy group is electron-donating, contrasting with fluorine's electron-withdrawing nature.
- Chlorophenyl Derivative ():
Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate replaces the fluorophenyl group with chlorine. Chlorine’s larger atomic radius and lower electronegativity may reduce membrane permeability compared to fluorine-containing analogues .
Ester Group Variations
Ethyl vs. Methyl Esters
- Ethyl Ester :
The ethyl group in the target compound increases lipophilicity (higher logP) compared to methyl esters (e.g., Methyl 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carboxylate, ). This enhances bioavailability but may reduce aqueous solubility . - Methyl Ester :
Methyl derivatives are often synthesized for intermediate steps (e.g., ), as they can be readily hydrolyzed to carboxylic acids or converted to hydrazides for further functionalization .
Amino and Alkylamino Derivatives
Butylamino and Cyclohexylamino Analogues
- However, the bulky alkyl chain may sterically hinder binding compared to the compact fluorophenyl group in the target compound .
Catalytic Systems
- Triazabicyclodecene (TBD): Used in amidation reactions for analogues like N-(3-phenylpropyl)-2-(butylamino)-1H-benzo[d]imidazole-6-carboxamide (), TBD improves yields but may introduce impurities requiring chromatographic purification .
- Diisopropylcarbodiimide (DIC) :
Employed in for urea formation, DIC offers milder conditions than acid catalysts, preserving sensitive functional groups like esters .
Anticancer Activity
- Analogues such as 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carbohydrazides () show moderate anticancer activity against MCF-7 cells (IC₅₀ = 12–18 µM). The target compound’s 3-fluorophenyl group may enhance activity by optimizing hydrophobic interactions in kinase binding pockets .
Enzyme Inhibition
Physicochemical and ADMET Properties
Biological Activity
Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS Number: 1585213-73-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole core with a fluorophenyl substituent, contributing to its unique biological profile. The molecular formula is , and it possesses a molecular weight of approximately 284.29 g/mol. The compound's structure can be represented as follows:
Chemical Structure
- GABA-A Receptor Modulation : Research indicates that derivatives of benzimidazoles, including those similar to this compound, can act as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds enhance the receptor's response to GABA, potentially leading to anxiolytic effects .
- Metabolic Stability : Studies have shown that modifications in the benzimidazole structure can improve metabolic stability. For instance, single-site fluorination has been demonstrated to enhance metabolic stability without compromising receptor binding affinity . This is crucial for developing drugs with prolonged action and reduced toxicity.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies have indicated that certain benzimidazole derivatives exhibit significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a promising profile for further development in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of related benzimidazole compounds, providing insights into their potential therapeutic applications:
- Study on GABA-A Receptor Modulators : A series of benzimidazoles were synthesized and tested for their ability to modulate the GABA-A receptor. Compounds with specific structural modifications showed enhanced efficacy and metabolic stability compared to traditional drugs like alpidem, which is known for rapid metabolism and associated hepatotoxicity .
- Antibacterial Activity Evaluation : A study assessed the antibacterial properties of various benzimidazole derivatives, revealing that some exhibited MIC values comparable to established antibiotics. For instance, compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antibacterial agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate, and how do reaction conditions impact yield?
- Methodology : The compound can be synthesized via condensation of substituted aryl halides (e.g., 3-fluorophenyl derivatives) with o-phenylenediamine precursors under reflux conditions. Key steps include:
- Reflux in polar solvents (e.g., methanol or ethanol) with catalytic acid (e.g., H₂SO₄) for 12–72 hours to promote cyclization .
- Monitoring via TLC (e.g., chloroform:methanol, 6:1 v/v) to track reaction progress and optimize termination .
- Recrystallization using ice-cold water or ethanol to purify the product .
- Critical Parameters : Extended reflux times (>48 hours) may improve cyclization but risk decomposition. Catalytic acid concentration must balance reaction rate and byproduct formation .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Used for absolute configuration determination, leveraging SHELX software for refinement .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl integration, ester carbonyl signals at ~165–170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound, such as inconsistent IC₅₀ values across assays?
- Methodology :
- Dose-response curve normalization : Account for assay-specific variables (e.g., cell line viability thresholds, solvent interference) .
- Molecular docking studies : Use software like AutoDock Vina to compare binding affinities against targets (e.g., EGFR kinase) and validate experimental IC₅₀ trends .
- ADMET profiling : Assess pharmacokinetic variability (e.g., metabolic stability in liver microsomes) to explain discrepancies in in vitro vs. in vivo efficacy .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodology :
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing -F groups) with bioactivity using descriptors like LogP and polar surface area .
- Free-energy perturbation (FEP) : Simulate fluorophenyl ring modifications to predict binding energy changes in protein-ligand complexes (e.g., BRD4 bromodomains) .
- Druggability scoring : Prioritize derivatives with balanced solubility (e.g., via ester hydrolysis to carboxylic acid prodrugs) and membrane permeability .
Q. What experimental approaches mitigate challenges in regioselective functionalization of the benzimidazole core?
- Methodology :
- Directed ortho-metalation : Use protecting groups (e.g., Boc) on the imidazole nitrogen to direct electrophilic substitution at the 6-carboxylate position .
- Microwave-assisted synthesis : Accelerate reaction kinetics for regioselective amidation or alkylation steps, reducing side products .
- Byproduct analysis via HPLC-MS : Identify and quantify undesired isomers (e.g., 5-carboxylate vs. 6-carboxylate) to refine reaction conditions .
Data Analysis and Interpretation
Q. How are crystallographic data (e.g., SHELX-refined structures) reconciled with spectroscopic results?
- Methodology :
- Overlay experiments : Compare SC-XRD bond lengths/angles with DFT-optimized geometries to validate NMR chemical shift assignments .
- Torsional angle validation : Ensure imidazole ring planarity matches crystallographic data, resolving conflicts in substituent orientation .
Q. What statistical methods are recommended for analyzing SAR datasets across fluorophenyl-substituted analogs?
- Methodology :
- Multivariate regression : Correlate substituent electronic effects (Hammett σ values) with bioactivity .
- Cluster analysis : Group compounds by functional similarity (e.g., ester vs. carboxylic acid derivatives) to identify activity trends .
Comparative Studies
Q. How does the 3-fluorophenyl substituent influence bioactivity compared to other halogenated analogs?
- Key Findings :
- Electron-withdrawing effects : The -F group enhances metabolic stability compared to -Cl/-Br analogs but may reduce cell membrane penetration due to increased polarity .
- Target engagement : Fluorine’s van der Waals radius improves fit in hydrophobic kinase pockets (e.g., EGFR) vs. bulkier halogens .
Synthetic Byproduct Management
Q. What protocols isolate and characterize common byproducts (e.g., dimerized intermediates) during synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
